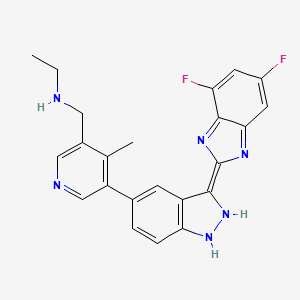![molecular formula C11H12Cl2N2O2 B8197415 Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate](/img/structure/B8197415.png)
Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate
説明
Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate is a chemical compound with the CAS Number: 103855-01-2 . It has a molecular weight of 275.13 . The IUPAC name for this compound is ethyl 2- (2- (3,5-dichlorophenyl)hydrazineyl)acrylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12Cl2N2O2/c1-3-17-11(16)7(2)14-15-10-5-8(12)4-9(13)6-10/h4-6,14-15H,2-3H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate is a powder at room temperature . It has a melting point of 115-116 degrees Celsius .科学的研究の応用
Synthesis of Zinc(II) and Chloroindium(III) Phthalocyanines : It is used in the synthesis of these phthalocyanines, which possess diverse photophysical and photochemical properties (Kuruca et al., 2018).
Preparation of Novel Copolymers : It aids in the creation of novel copolymers of trisubstituted ethylenes and styrene (Kim et al., 1999).
Potential in Organic Synthesis : This compound is identified as a novel compound with potential applications in organic synthesis (Farghaly & Gomha, 2012).
Synthesis of Pyrazoline Derivatives : It can be used to synthesize novel pyrazoline derivatives derived from ibuprofen (Al-jobury et al., 2016).
Anticancer Potential : It shows significant activity against the HT-29 colon cancer cell line and moderate activity against the leukemia K562 cell line (Abdel‐Aziz et al., 2013).
Production of Pyrazolo[3,4-d]pyridazines : This compound is used in chemical reactions to produce pyrazolo[3,4-d]pyridazines (Matiichuk et al., 2008).
Juvenile Hormone Mimic : It acts as a juvenile hormone mimic with potential insect growth regulator properties (Devi & Awasthi, 2022).
Antimicrobial Activity : When reacted with 4-(furan-2-ylmethyl)thiosemicarbazones, it exhibits antimicrobial activity (Цялковский et al., 2005).
Selective Postemergent Herbicide : It serves as a new selective postemergent herbicide with comparable properties to known herbicides (Bauer et al., 1990).
Antimicrobial Activity Against Sensitive Bacterial Strains : It displays antimicrobial activity against the bacterial strain S. aureus (Saleh et al., 2020).
Herbicidal Activity : It exhibits herbicidal activity on barnyard grass, comparable to the commercial herbicide fluazifop-methyl (Xu et al., 2017).
Analogue of the Herbicide Quizalofopethyl : It is a new fluoro analogue of this herbicide (Makino & Yoshioka, 1987).
Polymorphism Study : It is used in a spectroscopic and diffractometric study of polymorphism (Vogt et al., 2013).
Antioxidant, Biofilm Inhibition, and Mutagenic Activities : It exhibits superior activities in these applications when possessing electron donating substituents (Sheikh et al., 2021).
Cytotoxic Effect in Cancer Research : Some derivatives have shown higher inhibitory effects against tumor cell lines than the reference drug doxorubicin (Flefel et al., 2015).
Decomposition Reactions in Biofuels : It's involved in studying the enthalpies of formation and bond dissociation energies in model biofuels (El‐Nahas et al., 2007).
Catalysis in Methoxycarbonylation of Ethene : It's used in a highly active and selective catalyst for the production of methyl propanoate (Clegg et al., 1999).
Advanced Oxidation Processes for Wastewater Treatment : It involves the mineralization of 2,4-D by Fe3+-catalyzed hydrogen peroxide (Sun & Pignatello, 1993).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
ethyl (2E)-2-[(3,5-dichlorophenyl)hydrazinylidene]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)7(2)14-15-10-5-8(12)4-9(13)6-10/h4-6,15H,3H2,1-2H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHLGDFFRYBLBD-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC(=C1)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=CC(=C1)Cl)Cl)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinylidene]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



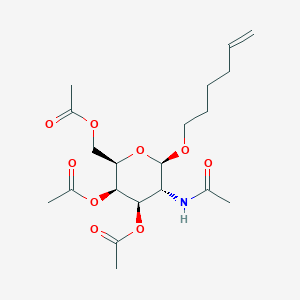
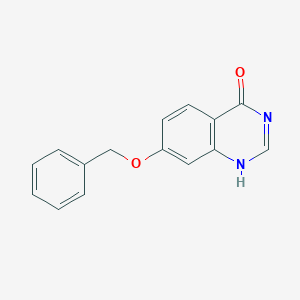

![Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl-](/img/structure/B8197354.png)

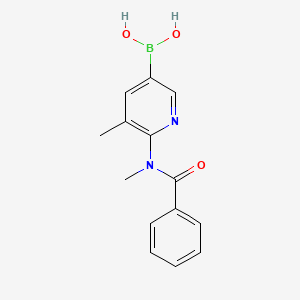

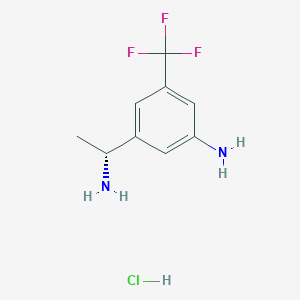
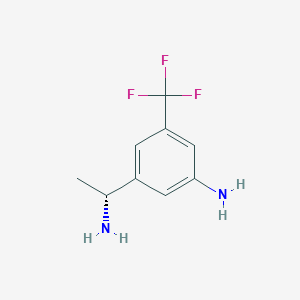
![(4S,5S)-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B8197387.png)

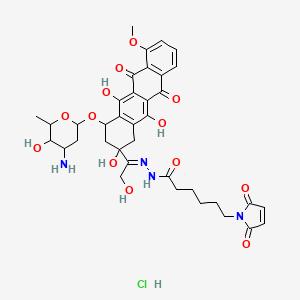
![(3R,4R,6S)-2-methyl-6-[(3S,8R,9R,10S,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol](/img/structure/B8197404.png)
